((R)-1-苄基-哌啶-3-基)-甲基-胺

描述

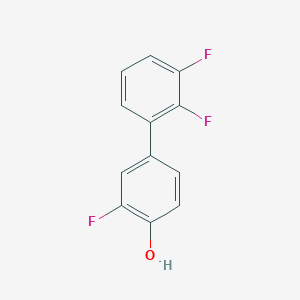

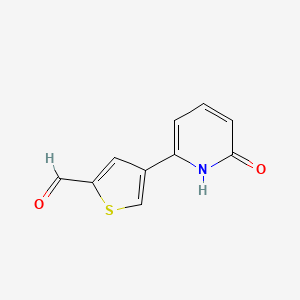

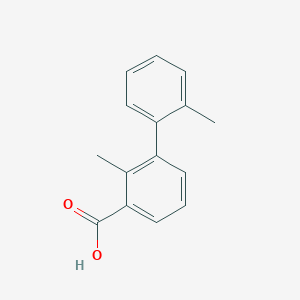

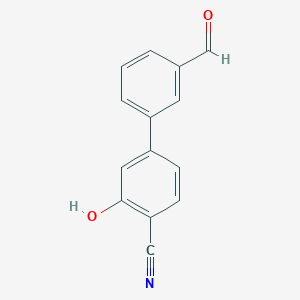

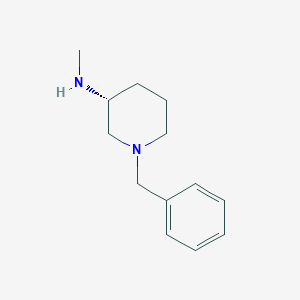

((R)-1-Benzyl-piperidin-3-yl)-methyl-amine, also known as RBM-AM, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. RBM-AM is a derivative of piperidine and is structurally similar to other compounds such as methamphetamine and amphetamine.

科学研究应用

Nanocrystals and Mesoscopic Organization

Nanocrystals, with their unique size-dependent properties, have garnered significant attention in nanoscience and technology. Researchers explore diverse synthetic methods for creating nanocrystals, both chemically and physically. These methods include solvothermal synthesis, hydrothermal methods, and microwave-assisted techniques. The resulting nanocrystals exhibit fascinating properties that evolve with size, such as quantum confinement effects. Mesoscalar assemblies of nanocrystals in different dimensions offer exciting possibilities for tailored materials. Additionally, special cases like core-shell nanocrystals and magic nuclearity nanocrystals have emerged. Applications span various domains, including catalysis, drug delivery, and optoelectronics .

Superconducting Quantum Interference Devices (SQUIDs)

SQUIDs play a pivotal role in ultrasensitive electric and magnetic measurements. These devices operate based on the quantum interference of superconducting electron pairs. While SQUID electronics can function well above 1 MHz, most applications occur at lower frequencies. SQUID instrumentation enables measurements that would be impossible using other methods. Examples include detecting extremely weak magnetic fields, studying brain activity (magnetoencephalography), and exploring fundamental physics phenomena. SQUIDs find applications in geophysics, materials characterization, and medical diagnostics .

Ecological Research and Data Analysis with R

Researchers in ecology often rely on the statistical programming language R for data analysis. R provides powerful tools for exploring ecological datasets, modeling species distributions, and assessing biodiversity. Ecologists use R to analyze community dynamics, study species interactions, and investigate environmental factors affecting ecosystems. It allows for robust statistical tests, visualization, and reproducible research. Whether analyzing species abundance, habitat suitability, or food web dynamics, R remains a versatile and widely adopted tool in ecological research .

属性

IUPAC Name |

(3R)-1-benzyl-N-methylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14-13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFAEHZVQWTOPH-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201243766 | |

| Record name | (3R)-N-Methyl-1-(phenylmethyl)-3-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((R)-1-Benzyl-piperidin-3-yl)-methyl-amine | |

CAS RN |

1354011-07-6 | |

| Record name | (3R)-N-Methyl-1-(phenylmethyl)-3-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354011-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-N-Methyl-1-(phenylmethyl)-3-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。